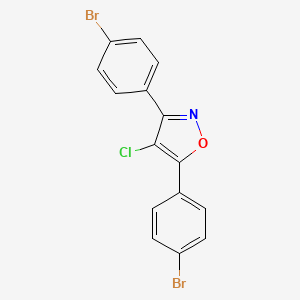
N-(3-chloro-4-fluorophenyl)-2-methyl-2-phenylhydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(3-CHLORO-4-FLUOROPHENYL)-2-METHYL-2-PHENYL-1-HYDRAZINECARBOTHIOAMIDE is an organic compound that belongs to the class of hydrazinecarbothioamides This compound is characterized by the presence of a hydrazinecarbothioamide group attached to a phenyl ring substituted with chlorine and fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-CHLORO-4-FLUOROPHENYL)-2-METHYL-2-PHENYL-1-HYDRAZINECARBOTHIOAMIDE typically involves the reaction of 3-chloro-4-fluoroaniline with appropriate reagents to introduce the hydrazinecarbothioamide group. One common method involves the reaction of 3-chloro-4-fluoroaniline with carbon disulfide and hydrazine hydrate under controlled conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions
N~1~-(3-CHLORO-4-FLUOROPHENYL)-2-METHYL-2-PHENYL-1-HYDRAZINECARBOTHIOAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine and fluorine positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
N~1~-(3-CHLORO-4-FLUOROPHENYL)-2-METHYL-2-PHENYL-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N1-(3-CHLORO-4-FLUOROPHENYL)-2-METHYL-2-PHENYL-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
N~1~-(3-CHLORO-4-FLUOROPHENYL)-2-HYDROXYETHYL-4-(4-(3-CHLOROPHENYL)-1H-PYRAZOL-3-YL)-1H-PYRROLE-2-CARBOXAMIDE: This compound shares a similar phenyl ring structure with chlorine and fluorine substitutions but differs in its functional groups and overall structure.
(E)-N′-(1-(3-CHLORO-4-FLUOROPHENYL)ETHYLIDENE)-2-HYDROXYBENZOHYDRAZIDE: Another compound with a similar phenyl ring structure but different functional groups.
Uniqueness
N~1~-(3-CHLORO-4-FLUOROPHENYL)-2-METHYL-2-PHENYL-1-HYDRAZINECARBOTHIOAMIDE is unique due to its specific combination of functional groups and substitutions, which confer distinct chemical and biological properties. Its hydrazinecarbothioamide group is particularly noteworthy for its potential reactivity and applications in various fields .
Propiedades
Fórmula molecular |
C14H13ClFN3S |
|---|---|
Peso molecular |
309.8 g/mol |
Nombre IUPAC |
1-(3-chloro-4-fluorophenyl)-3-(N-methylanilino)thiourea |
InChI |
InChI=1S/C14H13ClFN3S/c1-19(11-5-3-2-4-6-11)18-14(20)17-10-7-8-13(16)12(15)9-10/h2-9H,1H3,(H2,17,18,20) |
Clave InChI |
QTOAVYNRXDWGRO-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=CC=C1)NC(=S)NC2=CC(=C(C=C2)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(1,3-benzothiazol-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B10896051.png)
![2-{(2E)-2-[(2E)-(3-bromo-4-ethoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B10896057.png)
![4-{[(E)-{5-[(3-chloro-2-methylphenoxy)methyl]furan-2-yl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B10896060.png)
![4-{[(E)-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]amino}-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10896076.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-2-[(4-iodo-2-methylphenyl)amino]butanehydrazide](/img/structure/B10896077.png)
![ethyl {4-bromo-2-[(E)-(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B10896081.png)
![2-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B10896087.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B10896090.png)
![4-[(4-chlorophenyl)carbonyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10896095.png)
![2-iodo-6-methoxy-4-{(Z)-[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}phenyl benzoate](/img/structure/B10896101.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-2-methylbenzamide](/img/structure/B10896105.png)
![1-(2,3-Dimethoxybenzyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B10896116.png)
